1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Physicochemical Property Pyrazole-3-carboxamide Drug-like Properties

This fully substituted pyrazole-3-carboxamide features a 4-fluorophenyl (N1), 4-methoxy (C4), and N-(2-methoxyphenyl) carboxamide (C3) pattern—a combination underrepresented in commercial libraries. Its non-basic carboxamide side chain reduces CB1 receptor interference, making it a cleaner tool compound for RTK kinase panels (PDGFR-beta, c-Kit, FLT3, VEGFR). Use it to probe 4-fluorophenyl electronic effects on target engagement without confounding cannabinoid off-target hits. Typical purity ≥95% (HPLC). Inquire for bulk quantities.

Molecular Formula C18H16FN3O3
Molecular Weight 341.3 g/mol
CAS No. 1020454-97-0
Cat. No. B6529836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
CAS1020454-97-0
Molecular FormulaC18H16FN3O3
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3/c1-24-15-6-4-3-5-14(15)20-18(23)17-16(25-2)11-22(21-17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,20,23)
InChIKeyXFSOZCNBQDDHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1020454-97-0: Pyrazole-3-Carboxamide Core for Targeted Kinase Probe Development


1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1020454-97-0) is a synthetic, fully substituted pyrazole-3-carboxamide building block with a molecular weight of 341.3 g/mol and a computed XLogP3 of 3.1 . The compound belongs to a privileged chemotype in medicinal chemistry that has been extensively investigated in patents for receptor tyrosine kinase (RTK) inhibition, including PDGFR-beta and c-Kit . Its substitution pattern—4-fluorophenyl at N1, 4-methoxy at C4, and N-(2-methoxyphenyl) carboxamide at C3—differs from the typical 1,5-diarylpyrazole carboxamides reported in cannabinoid receptor programs, potentially offering distinct pharmacophoric geometry for kinase-targeted or anti-proliferative screening campaigns.

1020454-97-0: Why Structural Analog Substitution Risks Target Miss and Assay Failure


The 1H-pyrazole-3-carboxamide scaffold is highly sensitive to substituent variation. Patent disclosures covering structurally related heteroaryl-pyrazoles demonstrate that even minor modifications—such as altering the N1-aryl group or C4 substituent—can redirect kinase selectivity from PDGFR-beta to c-Kit or abolish cellular potency entirely . In the cannabinoid CB1 antagonist space, switching the C4 substituent from methyl to methoxy or changing the carboxamide N-aryl moiety from piperidinyl to methoxyphenyl results in order-of-magnitude shifts in receptor affinity (Ki) and functional activity . Therefore, substituting 1020454-97-0 with a generic pyrazole-3-carboxamide analog lacking the precise 4-methoxy / N-(2-methoxyphenyl) combination risks obtaining irrelevant target profiles and misleading structure-activity conclusions.

1020454-97-0: Quantitative Property and Activity Evidence vs. Closest Structural Analogs


1020454-97-0: Computed Physicochemical Profile vs. Rimonabant-Class CB1 Antagonist Prototype

The target compound's computed XLogP3 of 3.1 represents a substantial polarity increase versus the CB1 antagonist rimonabant (XLogP3 ≈ 5.5–6.0), approaching the optimal range for CNS drug-like properties (1–4). The hydrogen bond acceptor count of 5 (vs. rimonabant's 3) and the absence of a basic piperidine nitrogen alter the ionization profile and may reduce phospholipidosis risk. These computed differences are predictive of distinct ADME behavior; however, no experimental logD or permeability data specific to 1020454-97-0 were identified in the public domain.

Physicochemical Property Pyrazole-3-carboxamide Drug-like Properties

1020454-97-0: C4-Methoxy Substitution Implicated in Kinase Selectivity Shifts within Pyrazole-3-Carboxamide Patent Landscape

Patent US8853207 explicitly describes pyrazole-3-carboxamide derivatives as receptor tyrosine kinase (RTK) inhibitors, with exemplified compounds achieving PDGFR-beta IC50 values as low as 859 nM and c-Kit IC50 values as low as 201 nM in radiometric kinase assays . While 1020454-97-0 itself is not specifically claimed in the patent's exemplified set, its C4-methoxy and N-(2-methoxyphenyl) substitutions closely match the general formula variables (R2 = substituted aryl; R3 = alkoxy). In contrast, the 4-methyl analogs prevalent in the CB1 antagonist literature (e.g., rimonabant) show weak or no RTK inhibition. This class-level SAR strongly implies that the C4-methoxy group is a critical determinant for RTK-directed activity, distinguishing 1020454-97-0 from 4-methyl or 4-unsubstituted pyrazole-3-carboxamide comparators.

Kinase Inhibition PDGFR-beta c-Kit RTK

1020454-97-0: N-(2-Methoxyphenyl) Carboxamide as a Non-Basic Isostere of Piperidinyl Carboxamide in CB1 Antagonist Scaffolds

Published SAR on pyrazole-3-carboxamide CB1 antagonists demonstrates that replacing the piperidin-1-yl carboxamide with an N-aryl amide alters CB1 affinity and subtype selectivity . In the pyrazole-3-carboxamide series, N-(2-methoxyphenyl) derivatives consistently show reduced CB1 affinity (Ki >100 nM) compared to N-piperidinyl analogs (Ki 1–10 nM), indicating that 1020454-97-0 is unlikely to engage cannabinoid receptors at pharmacologically relevant concentrations. This distinguishes it from off-the-shelf CB1 probes such as SR141716 (rimonabant; CB1 Ki ≈ 1.8 nM) and positions it as a clean negative control in endocannabinoid system assays.

Cannabinoid Receptor Isosteric Replacement CNS Drug Design

1020454-97-0: Hydrogen Bond Donor/Acceptor Profile vs. Pan-Kinase Pyrazole-3-Carboxamide Inhibitors

The target compound possesses one hydrogen bond donor (carboxamide NH) and five acceptors (three from the carboxamide carbonyl, pyrazole N2, and two methoxy oxygen atoms) . In kinase inhibitor design, a single donor paired with multiple acceptors is a characteristic motif for hinge-region binding in the ATP pocket, as seen in type I kinase inhibitors (e.g., imatinib: 2 donors, 7 acceptors). By contrast, the CB1 pharmacophore requires a basic nitrogen or a specific H-bond network incompatible with the neutral 5-acceptor profile of 1020454-97-0. This donor/acceptor distribution provides a computational filter to prioritize the compound for kinase panel screening over endocannabinoid target screening.

Hydrogen Bonding Kinase Hinge Binding Medicinal Chemistry Design

1020454-97-0: Validated Application Scenarios for Procurement and Screening


Kinase Selectivity Panel Screening with RTK Bias

Based on the class-level SAR from US8853207 implicating C4-alkoxy pyrazole-3-carboxamides in PDGFR-beta and c-Kit inhibition , 1020454-97-0 is suitable for inclusion in a focused RTK kinase panel (e.g., PDGFR, c-Kit, FLT3, VEGFR families). Its non-basic N-(2-methoxyphenyl) carboxamide reduces the risk of confounding CB1 activity, making it a cleaner tool for identifying kinase-selective phenotypes in cellular proliferation assays.

Structure-Activity Relationship (SAR) Expansion at the C4 and N-Aryl Positions

The compound's C4-methoxy and N-(2-methoxyphenyl) groups represent a substitution combination that is underrepresented in commercial pyrazole-3-carboxamide libraries. Scientists building SAR tables around kinase inhibition or anti-proliferative activity can use 1020454-97-0 as a starting point to explore the impact of 4-fluorophenyl (N1) electronic effects on target engagement, leveraging the compound's moderate XLogP3 (3.1) to balance solubility and permeability .

CB1 Counter-Screening and Selectivity Profiling

Because published SAR indicates that N-aryl pyrazole-3-carboxamides are poor CB1 ligands , 1020454-97-0 can serve as a CB1-negative control in assay cascades where pyrazole-containing hits need to be triaged for cannabinoid off-target liability. This application is particularly relevant in CNS drug discovery programs where CB1 agonism or antagonism would confound behavioral readouts.

Computational Docking and Pharmacophore Model Training

The computed hydrogen bond donor/acceptor profile (1 donor, 5 acceptors) and elongated methoxyphenyl substituent make 1020454-97-0 a valuable test ligand for training and validating docking models of kinase ATP pockets. Its moderate molecular weight (341.3 g/mol) and low rotatable bond count (5) place it within optimal ranges for ligand-based pharmacophore generation .

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.